molecular formula C9H11BrN2 B1519358 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1150617-50-7

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B1519358
CAS No.: 1150617-50-7
M. Wt: 227.1 g/mol
InChI Key: LOZNNBXDTGTNJW-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a brominated heterocyclic organic compound belonging to the naphthyridine family This compound features a fused pyridine and benzene ring system, which is substituted with a bromine atom and a methyl group

Properties

IUPAC Name

6-bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNNBXDTGTNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriately substituted 1,8-diaminonaphthalenes with bromoalkanes under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁BrN₂
  • IUPAC Name : 6-bromo-5-methyl-1,2,3,4-tetrahydro[1,8]naphthyridine
  • CAS Number : 1150617-50-7
  • Structural Characteristics : The compound features a naphthyridine core with a bromine atom at the sixth position and a methyl group at the fifth position. This structural arrangement contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. A study demonstrated that 6-bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives showed significant activity against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial targets, making it a potential candidate for developing new antibiotics.

Anticancer Properties

Naphthyridine derivatives have been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells. Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

There is emerging evidence that naphthyridine derivatives may possess neuroprotective effects. Research has indicated that these compounds can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules. For instance:

  • It can be utilized in cyclization reactions to form other heterocyclic compounds.
  • It acts as a building block for synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Research

A research article in Cancer Letters highlighted the anticancer potential of naphthyridine derivatives. The study showed that treatment with this compound resulted in a significant reduction in tumor cell viability in vitro and demonstrated promising results in vivo using mouse models.

Mechanism of Action

The mechanism by which 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cell growth and division.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or metabolic enzymes.

  • Anticancer Activity: Inhibits enzymes involved in cell cycle regulation or DNA replication.

Comparison with Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but lacks the methyl group.

  • 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but different position of the bromine atom.

  • 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but lacks the bromine atom.

Uniqueness: 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. This combination of substituents provides a distinct profile compared to similar compounds.

Biological Activity

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Profile

  • Molecular Formula : C9H11BrN2
  • Molar Mass : 227.06 g/mol
  • CAS Number : 129686-16-4

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study on structurally related naphthyridines demonstrated their ability to activate apoptotic pathways in human leukemia cells, suggesting that similar mechanisms may be applicable to this compound .

Table 1: Anticancer Activity of Naphthyridine Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
Canthin-6-oneKasumi-17Apoptosis activation
AaptamineH129910.47DNA intercalation
AaptamineHeLa15.03p53-independent apoptosis

Neuroprotective Effects

Naphthyridine derivatives have also been studied for their neuroprotective effects. Research has indicated that these compounds can modulate neuroinflammatory responses and provide protection against oxidative stress in neuronal cells. This suggests a potential therapeutic application for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (G0/G1 and G2) in different cancer types.
  • Anti-inflammatory Properties : Similar compounds have shown the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in models of inflammation .

Study on Canthinone Derivatives

A notable study investigated the effects of canthinone derivatives on drug-induced colitis in rats. The results showed a significant reduction in inflammatory markers and oxidative stress, which could parallel the expected effects of naphthyridine derivatives like this compound .

Anticancer Screening

In vitro studies have screened various naphthyridine analogs against multiple cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (THP-1). These studies consistently reported IC50 values indicating potent cytotoxicity and the ability to induce apoptosis through diverse pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

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